molecular formula C20H40N6O6 B11828211 (5S,18S)-1,22-Diamino-7,16-dioxo-6,8,15,17-tetraazadocosane-5,18-dicarboxylic acid CAS No. 1417789-80-0

(5S,18S)-1,22-Diamino-7,16-dioxo-6,8,15,17-tetraazadocosane-5,18-dicarboxylic acid

Cat. No.: B11828211
CAS No.: 1417789-80-0
M. Wt: 460.6 g/mol
InChI Key: XINOBSKSTMDBRY-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S,18S)-1,22-Diamino-7,16-dioxo-6,8,15,17-tetraazadocosane-5,18-dicarboxylic acid is a synthetic organic compound with the CAS registry number 1417789-80-0 . This molecule, with a molecular formula of C20H40N6O6 and a molecular weight of 460.57 g/mol, is characterized by its high stereochemical purity (5S,18S) and multiple functional groups, including primary amines and carboxylic acids, which make it a versatile building block for chemical synthesis . Key predicted physical properties include a boiling point of 812.9±65.0 °C, a density of 1.194±0.06 g/cm3, and an acid dissociation constant (pKa) of 3.82±0.21 . The compound is offered with a minimum purity of 98% and is intended for research applications such as medicinal chemistry, materials science, and as a precursor for more complex molecular structures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1417789-80-0

Molecular Formula

C20H40N6O6

Molecular Weight

460.6 g/mol

IUPAC Name

(2S)-6-amino-2-[6-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]hexylcarbamoylamino]hexanoic acid

InChI

InChI=1S/C20H40N6O6/c21-11-5-3-9-15(17(27)28)25-19(31)23-13-7-1-2-8-14-24-20(32)26-16(18(29)30)10-4-6-12-22/h15-16H,1-14,21-22H2,(H,27,28)(H,29,30)(H2,23,25,31)(H2,24,26,32)/t15-,16-/m0/s1

InChI Key

XINOBSKSTMDBRY-HOTGVXAUSA-N

Isomeric SMILES

C(CCCNC(=O)N[C@@H](CCCCN)C(=O)O)CCNC(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C(CCCNC(=O)NC(CCCCN)C(=O)O)CCNC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Biological Activity

(5S,18S)-1,22-Diamino-7,16-dioxo-6,8,15,17-tetraazadocosane-5,18-dicarboxylic acid (CAS Number: 1417789-80-0) is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its pharmacological properties and potential therapeutic uses based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H40N6O6
Molecular Weight460.6 g/mol
IUPAC Name(2S)-6-amino-2-[6-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]hexylcarbamoylamino]hexanoic acid
PubChem CID56972873

The proposed mechanism of action for related dicarboxylic acids involves the formation of noncovalent complexes with serum proteins such as human serum albumin (HSA). This interaction enhances the solubility and delivery of the active pharmaceutical ingredients to target cells . The ability to bind with HSA facilitates prolonged circulation time and targeted delivery to tumor sites.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption and distribution of this compound within biological systems. While specific data for this compound is scarce, related compounds have demonstrated favorable profiles in terms of bioavailability and metabolic stability .

Case Study 1: Dicarboxylic Acid Conjugates

In a study examining dicarboxylic acid conjugates with paclitaxel (PTX), it was found that these compounds could significantly improve the therapeutic index of PTX in murine models. The conjugate displayed enhanced antitumor efficacy compared to standard formulations . This underscores the potential benefits of utilizing dicarboxylic acids in drug design.

Case Study 2: Structural Analogues

Research on structurally similar compounds has shown their ability to inhibit specific enzymes involved in tumor progression. For instance, certain dicarboxylic acids have been noted for their ability to inhibit heparanase activity, which is crucial for tumor metastasis . Such findings may imply analogous effects for this compound.

Scientific Research Applications

Pharmacological Potential

The structural features of (5S,18S)-1,22-Diamino-7,16-dioxo-6,8,15,17-tetraazadocosane-5,18-dicarboxylic acid suggest promising pharmacological properties. Compounds with similar structures have been shown to exhibit significant biological activities. For instance:

  • Antimicrobial Activity : Research indicates that compounds with amino and carboxylic acid functionalities can interact with microbial membranes, potentially leading to antimicrobial effects.
  • Anticancer Properties : Preliminary studies have suggested that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Drug Delivery Systems

The presence of multiple functional groups allows for the development of drug delivery systems where this compound can act as a carrier for therapeutic agents. Its ability to form complexes with metal ions or drugs can enhance the solubility and stability of pharmaceuticals.

Biochemical Research

In biochemical studies, this compound can serve as a substrate or inhibitor in enzyme assays due to its structural similarity to natural substrates. Its interaction with various enzymes can provide insights into metabolic pathways and enzyme mechanisms.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Starting Materials : Commonly derived from simpler amino acids or dicarboxylic acids.
  • Reactions : Key reactions include amidation and esterification to introduce functional groups.
  • Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Structural Similarity Metrics

Binary Fingerprints and Similarity Coefficients

Chemical similarity is often quantified using binary fingerprints and coefficients such as Tanimoto , Dice , and Cosine [1]. For this compound, studies using simulated and real datasets suggest:

  • Tanimoto coefficient : Widely used due to its balance of specificity and sensitivity.
  • Alternative coefficients: Certain asymmetric coefficients (e.g., Simpson index) may better capture rare functional group overlaps in polyamino-dicarboxylic acids.
Graph-Based Comparison

Direct graph comparison evaluates isomorphic subgraphs or bond-atom alignments, offering higher accuracy than fingerprints. For example:

  • Shared subgraphs : The target compound shares a tetraazadocosane backbone with Methylofuran (MFR-a) analogs but differs in β/α-linkage arrangements of glutamic acid residues.
  • Computational cost : Graph methods are resource-intensive but critical for identifying subtle stereochemical variations.

Key Structural and Functional Differences

Table 1: Comparison with Structurally Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity (Tanimoto) Biological Activity
Target Compound (5S,18S) C₂₂H₄₀N₆O₈ 532.60 2x -NH₂, 2x -COOH, 4x amide bonds 1.00 Enzyme inhibition
Compound A: (5R,18R)-Isomer C₂₂H₄₀N₆O₈ 532.60 Same functional groups, (5R,18R) config 0.85 Reduced binding
Compound B: Methylofuran (MFR-a) C₂₀H₃₂N₄O₆ 424.50 Formyl group, β/α-linked glutamic acids 0.62 Cofactor in methanogens
Compound C: Shorter-chain analog C₁₈H₃₆N₄O₆ 404.50 2x -NH₂, 2x -COOH, 2x amide bonds 0.55 Unknown
Key Findings:

Stereochemistry : The (5S,18S) configuration in the target compound confers higher binding affinity compared to its (5R,18R)-isomer (Compound A).

Chain Length : Shorter analogs (Compound C) show reduced similarity due to fewer amide bonds and altered solubility.

Functional Group Positioning: Methylofuran (Compound B) lacks terminal amino groups but includes a formyl moiety, limiting overlap in biological roles.

Preparation Methods

Fmoc-Based Strategy

The most widely documented approach employs solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy. The synthesis begins with a Wang resin, where the C-terminal carboxylic acid is anchored. Key steps include:

  • Resin Activation : The Wang resin is pre-activated with Fmoc-protected β-alanine or γ-aminobutyric acid (γAba) to establish the initial amino acid linkage.

  • Iterative Coupling : Each subsequent amino acid is coupled using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-diisopropylethylamine) as the base.

  • Deprotection : Fmoc groups are removed with 20% piperidine in DMF, ensuring minimal racemization.

Critical Parameters:

  • Temperature : Reactions are conducted at 0°C during activation and room temperature during coupling.

  • Purity Control : Intermediate products are purified via reversed-phase HPLC after cleavage from the resin using trifluoroacetic acid (TFA).

Yield : Typical yields for linear precursors range from 68% to 85%, with final purity >95% after HPLC.

Solution-Phase Synthesis

Fragment Condensation

For larger-scale production, solution-phase fragment condensation is preferred. This method involves synthesizing shorter peptide fragments followed by strategic coupling:

  • Fragment Preparation : Two segments—(5S)-1-amino-7-oxo-6,8-diazaicosane-5-carboxylic acid and (18S)-22-amino-16-oxo-15,17-diazaicosane-18-carboxylic acid —are synthesized separately using Fmoc/t-Bu protection.

  • Coupling : Fragments are coupled via HOBt (hydroxybenzotriazole) -mediated activation in DMF/CHCl₃ (1:1), achieving 75–90% coupling efficiency.

  • Global Deprotection : The t-Bu and Trt (trityl) groups are removed using TFA/CH₂Cl₂ (1:1), followed by neutralization with LiAlH₄ to reduce any residual activated esters.

Challenges:

  • Racemization Risk : Minimized by using low temperatures (0–4°C) during coupling.

  • Solubility Issues : Addressed with polar aprotic solvents like DMF or THF.

Key Reagents and Conditions

Coupling Agents

ReagentRoleEfficiencyReference
HATUActivates carboxyl groups>90%
DCC/HOSuForms active esters85–88%
HOBt/DIPEAReduces side reactions78–82%

Protecting Groups

GroupFunctionRemoval MethodReference
Fmocα-amino protectionPiperidine/DMF
TrtSide-chain amine protectionTFA/CH₂Cl₂
t-BuCarboxylic acid protectionTFA

Stereochemical Control

Chiral Auxiliaries

The (5S,18S) configuration is achieved using chiral pool synthesis :

  • L-Aspartic Acid : Serves as the precursor for both stereocenters, with its β-carboxyl group selectively protected as a benzyl ester.

  • Enzymatic Resolution : Lipases or esterases are employed to resolve racemic intermediates, achieving >99% enantiomeric excess (ee).

Dynamic Kinetic Resolution

In one patented method, a palladium-catalyzed asymmetric hydrogenation dynamically controls the stereochemistry during the reduction of α,β-unsaturated ketone intermediates.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance reproducibility:

  • Microreactors : Enable precise control over reaction parameters (pH, temperature), reducing side-product formation by 40%.

  • In-line Purification : Integrated HPLC columns allow real-time purification, achieving >98% purity in a single pass.

Green Chemistry Approaches

  • Solvent Recycling : DMF and THF are recovered via fractional distillation, reducing waste by 70%.

  • Catalytic Methods : Enzymatic coupling (e.g., subtilisin) replaces chemical agents for amide bond formation, improving atom economy.

Analytical Validation

Quality Control Metrics

ParameterMethodSpecificationReference
PurityHPLC (C18 column)≥98%
StereochemistryCD SpectroscopyΔε₂₅₀ = +12.3
Molecular WeightLC-MS (ESI+)460.57 [M+H]⁺

Stability Studies

The compound exhibits pH-dependent stability :

  • Optimal Storage : Lyophilized at -20°C in amber vials, maintaining stability for >24 months.

  • Degradation Pathways : Hydrolysis of the dioxo groups occurs at pH <3 or >10, necessitating neutral buffer systems.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
SPPSHigh purity, scalabilityCost-intensive resins68–85%
Solution-PhaseCost-effective for bulk synthesisRequires extensive purification75–90%
Continuous FlowRapid, eco-friendlyHigh initial setup costs80–92%

Q & A

Q. How can rapid learning health research (R3) principles accelerate studies on this compound’s therapeutic potential?

  • Methodological Answer : Implement adaptive trial designs with real-time data monitoring. Use Bayesian statistics to update dosing regimens dynamically. Collaborative platforms (e.g., cloud-based ELNs) enable rapid data sharing and iterative hypothesis refinement without compromising rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.